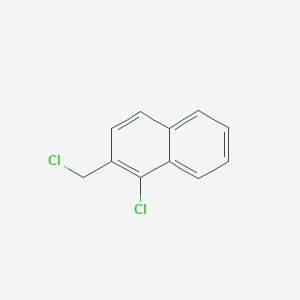

1-Chloro-2-(chloromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the first and second positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. The process involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as ferric chloride and copper chloride. A phase transfer catalyst like benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride is also used to facilitate the reaction. The reaction mixture is heated, and the product is isolated by crystallization from an alcohol solvent .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with functional groups like aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of naphthalene derivatives with reduced chlorine content.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Derivatives like 1-hydroxy-2-(chloromethyl)naphthalene, 1-amino-2-(chloromethyl)naphthalene, and 1-thio-2-(chloromethyl)naphthalene.

Oxidation Reactions: Products like 1-chloro-2-formylnaphthalene and 1-chloro-2-carboxynaphthalene.

Reduction Reactions: Reduced derivatives like 1-chloro-2-methylnaphthalene.

Scientific Research Applications

1-Chloro-2-(chloromethyl)naphthalene has several scientific research applications:

Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is employed in the production of synthetic resins and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)naphthalene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This results in the formation of various derivatives with different functional groups. The compound’s reactivity is influenced by the presence of the naphthalene ring, which stabilizes the intermediate species formed during the reactions.

Comparison with Similar Compounds

1-Chloro-2-(chloromethyl)naphthalene can be compared with other similar compounds, such as:

1-Chloromethyl naphthalene: This compound has a similar structure but with only one chlorine atom substituted at the first position.

2-Chloromethyl naphthalene: This compound has the chlorine atom substituted at the second position of the naphthalene ring.

1,2-Dichloronaphthalene: This compound has two chlorine atoms substituted at the first and second positions, similar to this compound, but without the chloromethyl group.

Uniqueness: this compound is unique due to the presence of both chlorine and chloromethyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.

Biological Activity

1-Chloro-2-(chloromethyl)naphthalene (C11H8Cl2) is a chlorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the field of antifungal research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

- Molecular Weight : 211.08 g/mol

- Chemical Structure : The compound consists of a naphthalene ring with two chlorine substituents, which significantly influences its reactivity and biological properties.

Synthesis of Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, derivatives were created by reacting 1-chloromethyl naphthalene with substituted anilines and heteroaryl compounds. The synthesis typically involves refluxing the base compound with appropriate reagents in the presence of a catalyst, yielding different derivatives that can be evaluated for their antifungal properties .

Antifungal Activity

A significant body of research has evaluated the antifungal activity of this compound and its derivatives against various fungal strains, including Candida albicans. The studies reveal that many synthesized derivatives exhibit considerable antifungal activity, as indicated by their minimum inhibitory concentration (MIC) values and zones of inhibition in bioassays.

Table 1: Antifungal Activity of Selected Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 18 | 50 |

| Derivative A (substituted) | 22 | 30 |

| Derivative B (substituted) | 15 | 70 |

| Derivative C (substituted) | 25 | 20 |

The presence of specific substituents on the phenyl ring was found to enhance antifungal activity significantly. For example, compounds with chloro or acid groups at specific positions exhibited higher activity compared to those without such substitutions .

The antifungal mechanism of action for these compounds is primarily linked to their interference with fungal cell membrane synthesis. Similar to established antifungals like naftifine and terbinafine, which inhibit squalene epoxidase in ergosterol biosynthesis, it is hypothesized that derivatives of this compound may disrupt this pathway as well. This disruption is crucial as ergosterol is a vital component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death .

Case Studies

Several studies have investigated the efficacy of these compounds in vivo. For instance, a study involving mice demonstrated that certain derivatives not only inhibited fungal growth but also reduced infection severity when administered in therapeutic doses. These findings suggest potential applications in treating fungal infections in clinical settings .

Toxicity and Safety Profile

While the antifungal properties are promising, the toxicity profile of this compound remains a concern. Limited data are available regarding chronic toxicity and mutagenicity; however, ongoing assessments are necessary to establish safety parameters for potential therapeutic use .

Properties

CAS No. |

67197-78-8 |

|---|---|

Molecular Formula |

C11H8Cl2 |

Molecular Weight |

211.08 g/mol |

IUPAC Name |

1-chloro-2-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8Cl2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |

InChI Key |

WNBXQARBPBWRFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.